molecular formula C10H8F3NO2 B2645899 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 189940-07-6

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2645899
CAS RN: 189940-07-6
M. Wt: 231.174
InChI Key: WZIHGKCKNMYGFV-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is used as a pharmaceutical intermediate . It is a white to cream crystalline powder .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one” were not found, similar compounds like pinacol boronic esters are synthesized using a radical approach .


Molecular Structure Analysis

The molecular formula for “2-Methyl-6-(trifluoromethyl)nicotinic acid” is C8H6F3NO2 . The average mass is 205.134 Da .


Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is slightly soluble in water (4.7 g/L at 25°C) .

Scientific Research Applications

Synthetic Methodologies and Applications

Mix-and-Heat Benzylation of Alcohols

A study demonstrated the use of a bench-stable pyridinium salt for the conversion of alcohols into benzyl ethers upon warming, showcasing an application in synthetic chemistry (Poon & Dudley, 2006).

Novel Acid-Catalyzed O-Benzylating Reagent

Another research introduced a novel acid-catalyzed O-benzylating reagent, expanding the toolbox for synthetic chemists in the functionalization of alcohols (Yamada, Fujita, & Kunishima, 2012).

Synthesis of Benzoxazine Monomers and Oligomers

A study focused on the synthesis of benzoxazine monomers via a novel solventless reaction, contributing to the field of polymer chemistry and material science (Brunovska, Liu, & Ishida, 1999).

Environmental Interactions and Potential Applications

Benzoxazinone-Mediated Triazine Degradation

Research into the role of benzoxazinones in triazine resistance in plants provides insights into environmental science and potential agricultural applications (Willett et al., 2016).

Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones

This study delves into the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinones, underlining their significance in natural product chemistry and potential for developing natural herbicides (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Future Directions

While specific future directions for “2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one” were not found, research into similar compounds continues to be a valuable area of study .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIHGKCKNMYGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Synthesis routes and methods

Procedure details

A mixture of butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate (12.0 g) and iron powder (5 g) in acetic acid (100 ml) was heated to reflux for 1.5 hours. After cooling the reaction mixture was quenched with water and the 2-methyl-6-trifluoromethyl-benzo[1,4]oxazin-3-one (4.49 g, 54% yield) as a grey solid was filtered off and dried mp 142°-4° C.; 1 H NMR (270 Mz): 1.61(3H,d), 4.76(1H,q), 6.7-7.4(2H,m), 8.89(1H,brs) ppm.
Name
butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

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